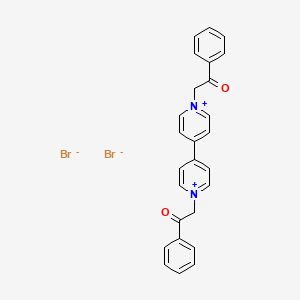

1,1'-Bis(2-oxo-2-phenylethyl)-4,4'-bipyridinium dibromide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

1,1’-Bis(2-oxo-2-phenylethyl)-4,4’-bipyridinium dibromide is a chemical compound with a complex structure that includes two bipyridinium units connected by a phenylethyl bridge

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,1’-Bis(2-oxo-2-phenylethyl)-4,4’-bipyridinium dibromide typically involves the reaction of bipyridine with phenacyl bromide under controlled conditions. The reaction is carried out in a suitable solvent, such as acetonitrile, and requires the presence of a base, such as potassium carbonate, to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1,1’-Bis(2-oxo-2-phenylethyl)-4,4’-bipyridinium dibromide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinone derivatives.

Reduction: Reduction reactions can convert the bipyridinium units to bipyridine.

Substitution: The phenylethyl groups can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction can produce bipyridine.

Scientific Research Applications

1,1’-Bis(2-oxo-2-phenylethyl)-4,4’-bipyridinium dibromide has several scientific research applications:

Chemistry: Used as a reagent in organic synthesis and catalysis.

Biology: Investigated for its potential as an antimicrobial agent.

Medicine: Explored for its potential therapeutic properties, including anticancer activity.

Industry: Utilized in the development of advanced materials and as a component in chemical sensors.

Mechanism of Action

The mechanism by which 1,1’-Bis(2-oxo-2-phenylethyl)-4,4’-bipyridinium dibromide exerts its effects involves interactions with molecular targets such as enzymes and receptors. The bipyridinium units can intercalate with DNA, leading to potential applications in cancer therapy. Additionally, the compound can inhibit certain enzymes, contributing to its antimicrobial properties.

Comparison with Similar Compounds

Similar Compounds

- 1,1’-Bis(2-oxo-2-phenylethyl)-4,4’-bipyridinium dichloride

- 1,1’-Bis(2-oxo-2-phenylethyl)-4,4’-bipyridinium difluoride

Uniqueness

1,1’-Bis(2-oxo-2-phenylethyl)-4,4’-bipyridinium dibromide is unique due to its specific bromide counterions, which can influence its solubility, reactivity, and biological activity compared to its chloride and fluoride counterparts.

Biological Activity

1,1'-Bis(2-oxo-2-phenylethyl)-4,4'-bipyridinium dibromide (commonly referred to as BPEB) is a synthetic compound with notable biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and research findings.

- Molecular Formula : C26H22Br2N2O2

- Molecular Weight : 525.27 g/mol

- CAS Number : 32449-21-1

- Appearance : Yellow to orange powder

- Solubility : Soluble in water

Research indicates that BPEB exhibits its biological effects primarily through interactions with various biological targets, particularly in the nervous system. The compound has shown potential as an antagonist of nicotinic acetylcholine receptors (nAChRs), specifically the α2β2 subtype, which is implicated in cognitive functions and neuroprotection .

Antioxidant Activity

BPEB has been evaluated for its antioxidant properties. Studies suggest that it can scavenge free radicals and reduce oxidative stress in cellular models. This activity is crucial in preventing cellular damage associated with various diseases, including neurodegenerative disorders .

Anticancer Properties

Recent investigations have highlighted BPEB's potential anticancer activity. In vitro studies demonstrated that BPEB can induce apoptosis in cancer cell lines by activating caspase pathways and disrupting mitochondrial membrane potential. This mechanism suggests that BPEB may serve as a lead compound for developing new cancer therapeutics .

Case Studies

- Neuroprotective Effects : A study assessed the neuroprotective effects of BPEB in a rat model of ischemic stroke. Results indicated that treatment with BPEB significantly reduced infarct size and improved neurological outcomes compared to controls. The proposed mechanism involved modulation of nAChRs and reduction of inflammatory responses .

- Antitumor Activity : In a study involving human breast cancer cells (MCF-7), BPEB exhibited dose-dependent cytotoxicity. The compound was found to inhibit cell proliferation and induce apoptosis through the activation of p53 signaling pathways .

Pharmacological Profile

| Activity Type | Effect | Reference |

|---|---|---|

| Antioxidant | Free radical scavenging | |

| Neuroprotective | Reduced infarct size | |

| Anticancer | Induces apoptosis | |

| nAChR Antagonist | Modulates neurotransmission |

In Vitro Studies

In vitro studies have consistently shown that BPEB interacts with various cellular pathways:

- Caspase Activation : Induces apoptosis via caspase-3 and caspase-9 activation.

- Mitochondrial Dysfunction : Alters mitochondrial membrane potential, leading to cell death.

- Reactive Oxygen Species (ROS) : Enhances ROS production, contributing to oxidative stress in cancer cells .

In Vivo Studies

Animal models have provided further insights into the therapeutic potential of BPEB:

Properties

CAS No. |

32449-21-1 |

|---|---|

Molecular Formula |

C26H22Br2N2O2 |

Molecular Weight |

554.3 g/mol |

IUPAC Name |

2-[4-(1-phenacylpyridin-1-ium-4-yl)pyridin-1-ium-1-yl]-1-phenylethanone;dibromide |

InChI |

InChI=1S/C26H22N2O2.2BrH/c29-25(23-7-3-1-4-8-23)19-27-15-11-21(12-16-27)22-13-17-28(18-14-22)20-26(30)24-9-5-2-6-10-24;;/h1-18H,19-20H2;2*1H/q+2;;/p-2 |

InChI Key |

LKQVWQWQWGCOHR-UHFFFAOYSA-L |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)C[N+]2=CC=C(C=C2)C3=CC=[N+](C=C3)CC(=O)C4=CC=CC=C4.[Br-].[Br-] |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.